7-O-Benzyldiosmetine-d3 is a synthetic derivative of diosmetin, a flavonoid belonging to the class of 4'-O-methylated flavonoids. This compound features a benzyl ether group at the 7-position of the diosmetin structure, which enhances its chemical properties and potential biological activities. Diosmetin itself is known for its presence in various plants, including sweet marjoram and rosemary, and is recognized for its antioxidant and anti-inflammatory properties .
The synthesis of 7-O-Benzyldiosmetine-d3 typically involves the reaction of diosmetin with benzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the benzyl ether at the 7-position while retaining other functional groups present in the diosmetin structure. The general reaction can be represented as follows:
This transformation is crucial for enhancing the solubility and bioavailability of diosmetin, potentially leading to improved pharmacological effects.
7-O-Benzyldiosmetine-d3 exhibits significant biological activities, particularly in terms of its antioxidant and anti-inflammatory effects. Studies have shown that derivatives of diosmetin can protect cells from oxidative stress and reduce inflammation markers, making them promising candidates for therapeutic applications in conditions like chronic venous disease and other inflammatory disorders . The unique benzyl ether modification may further enhance these effects compared to unmodified diosmetin.
The synthesis of 7-O-Benzyldiosmetine-d3 can be achieved through several methods:
7-O-Benzyldiosmetine-d3 has potential applications in various fields:
Research into the interactions of 7-O-Benzyldiosmetine-d3 with biological systems is ongoing. Preliminary studies suggest that it may modulate pathways involved in inflammation and oxidative stress response. Its interactions with cellular receptors and enzymes are crucial for understanding its pharmacodynamics and potential therapeutic effects. Further studies are needed to elucidate these interactions comprehensively.
Several compounds share structural similarities with 7-O-Benzyldiosmetine-d3, including:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 7-O-Benzyldiosmetine-d3 | Benzyl ether at 7-position | Antioxidant, anti-inflammatory |
| Diosmetin | Methoxy group at 4' position | Antioxidant, anti-inflammatory |
| Quercetin | Hydroxyl groups at multiple positions | Antioxidant, anti-cancer |
| Luteolin | Distinct hydroxyl groups | Antioxidant, anti-inflammatory |
The introduction of the benzyl group in 7-O-Benzyldiosmetine-d3 provides unique properties that may enhance its efficacy compared to these similar compounds, particularly in terms of solubility and bioavailability.
The molecular architecture of 7-O-Benzyldiosmetine-d3 is characterized by a flavone backbone with specific structural modifications that enhance its analytical utility [1] [47]. The parent diosmetin structure consists of a chromone core with hydroxyl groups at positions 3', 5, and 7, along with a methoxy group at position 4' [8] [9]. In 7-O-Benzyldiosmetine-d3, the 7-hydroxyl group is protected by benzylation, creating a benzyl ether linkage that significantly alters the compound's chemical properties [54].
The deuterium incorporation pattern in this compound follows a systematic approach where three hydrogen atoms are replaced with deuterium isotopes [1] [2]. Based on deuterium labeling studies in similar flavonoid systems, the deuterium atoms are strategically positioned to minimize interference with the core chromone structure while providing clear analytical signals [27] [28]. The incorporation of deuterium at specific positions creates isotopomers that exhibit distinct spectroscopic signatures, particularly in nuclear magnetic resonance spectroscopy [29] [31].
Table 1: Molecular Properties of 7-O-Benzyldiosmetine-d3
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C23H15D3O6 | [1] [47] |
| Molecular Weight | 393.4 g/mol | [1] [47] |
| CAS Number | 2469626-57-9 | [1] [2] |
| Accurate Mass | 393.13 | [47] |
| Heavy Atom Count | 29 | - |
The benzyl ether protection at position 7 introduces conformational flexibility through the benzyl group's rotational freedom [44]. This structural feature creates multiple conformational states that can be studied through dynamic analysis, providing insights into the compound's three-dimensional behavior in solution [39] [44].
Diosmetin, the parent compound, exhibits a molecular formula of C16H12O6 with a molecular weight of 300.26 g/mol [8] [9] [11]. The structural differences between 7-O-Benzyldiosmetine-d3 and diosmetin are significant and impact various molecular properties [8] [54]. The addition of the benzyl group increases the molecular weight by approximately 90 atomic mass units, while the deuterium substitution adds an additional 3 atomic mass units compared to the corresponding hydrogen atoms [1] [8].
Table 2: Comparative Structural Analysis
| Parameter | Diosmetin | 7-O-Benzyldiosmetine-d3 | Difference |
|---|---|---|---|
| Molecular Formula | C16H12O6 | C23H15D3O6 | +C7H3D3 |
| Molecular Weight | 300.26 g/mol | 393.4 g/mol | +93.14 g/mol |
| Hydroxyl Groups | 3 | 2 | -1 |
| Ether Linkages | 1 (methoxy) | 2 (methoxy + benzyl) | +1 |
The hydroxyl group availability differs substantially between the two compounds [8] [54]. Diosmetin possesses free hydroxyl groups at positions 3', 5, and 7, which contribute to its hydrogen bonding capacity and solubility profile [11] [12]. In contrast, 7-O-Benzyldiosmetine-d3 has the 7-hydroxyl group protected as a benzyl ether, reducing the number of available hydrogen bond donors and altering the compound's interaction patterns [54].
The electronic properties of the two compounds also differ due to the benzyl ether substitution [33] [54]. The benzyl group introduces additional aromatic character and extends the conjugated system, potentially affecting the compound's ultraviolet-visible absorption characteristics and fluorescence properties [20]. The deuterium substitution creates subtle but measurable changes in vibrational frequencies and nuclear magnetic resonance chemical shifts [27] [29].
Nuclear magnetic resonance spectroscopy provides the most detailed structural information for 7-O-Benzyldiosmetine-d3, with deuterium incorporation creating characteristic isotope effects on chemical shifts [27] [29]. Proton nuclear magnetic resonance spectra reveal distinct signals for the benzyl ether protons, typically appearing as a singlet around 5.2 parts per million for the methylene bridge connecting the benzyl group to the oxygen atom [16] [54].
The deuterium isotope effects manifest as subtle chemical shift changes in adjacent carbon and proton signals [29] [31]. Two-bond deuterium isotope effects on carbon-13 chemical shifts typically range from 0.1 to 0.4 parts per million, while four-bond effects can extend up to 0.1 parts per million [29] [32]. These isotope effects provide valuable information about the deuterium incorporation sites and confirm the structural integrity of the labeled compound [28] [31].
Table 3: Expected Nuclear Magnetic Resonance Chemical Shift Regions
| Structural Feature | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Benzyl CH2O | 5.0-5.5 | Singlet |
| Aromatic Protons (Benzyl) | 7.2-7.5 | Multiplet |
| Aromatic Protons (Flavone) | 6.5-8.0 | Various |
| Methoxy Group | 3.8-4.0 | Singlet |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework with deuterium-induced isotope shifts providing confirmation of deuterium positions [29] [31]. The benzyl carbon atoms appear in characteristic regions, with the methylene carbon typically observed around 70 parts per million and the aromatic carbons distributed between 127-137 parts per million [16] [54].
Infrared spectroscopy of 7-O-Benzyldiosmetine-d3 exhibits characteristic absorption bands that reflect both the flavone core and the benzyl ether functionality [19] [20]. The carbonyl stretching frequency of the flavone appears around 1650-1680 cm⁻¹, consistent with α,β-unsaturated ketone systems [19] [21]. The benzyl ether C-O stretching typically occurs in the 1000-1300 cm⁻¹ region, overlapping with other C-O vibrations in the molecule [19] [21].
Deuterium substitution creates measurable shifts in vibrational frequencies due to the mass difference between hydrogen and deuterium [30]. Carbon-deuterium stretching frequencies appear at lower wavenumbers compared to carbon-hydrogen stretches, typically shifted by a factor of approximately 1.4 due to the square root of the mass ratio [30] [19].
Table 4: Key Infrared Absorption Bands
| Functional Group | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| C=O (flavone) | 1650-1680 | Ketone stretch |
| C-O (ether) | 1000-1300 | Ether stretch |
| C-H (aromatic) | 3000-3100 | Aromatic stretch |
| C-D | 2100-2300 | Deuterium stretch |
Ultraviolet-visible spectroscopy reveals the electronic transitions characteristic of the flavone chromophore system [20]. The benzyl ether substitution at position 7 affects the electron density distribution in the flavone ring system, potentially causing bathochromic or hypsochromic shifts in absorption maxima [20]. The typical flavone absorption bands appear in two main regions: Band I around 300-350 nanometers and Band II around 250-280 nanometers [20].
The deuterium substitution has minimal direct effect on electronic absorption spectra, as the electronic properties are primarily governed by the carbon framework and π-electron system [20]. However, subtle changes in molecular conformation due to deuterium incorporation may indirectly influence absorption characteristics through altered molecular geometry [20].
Crystallographic analysis of 7-O-Benzyldiosmetine-d3 would reveal detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions [22] [23]. The benzyl ether group introduces conformational flexibility, with the benzyl group capable of adopting multiple orientations relative to the flavone core [44]. This conformational freedom is stabilized by weak intermolecular interactions, including carbon-hydrogen···π interactions between benzyl groups and aromatic systems [44].
The deuterium substitution affects crystal packing through subtle changes in intermolecular interactions [30]. Deuterium forms slightly stronger hydrogen bonds compared to protium, and carbon-deuterium bonds exhibit different van der Waals radii, potentially influencing crystal structure organization [30]. These effects, while small, can be detected through precision X-ray or neutron diffraction studies [6] [30].
Table 5: Expected Crystallographic Parameters
| Parameter | Typical Range | Significance |
|---|---|---|
| C-O bond length (ether) | 1.42-1.45 Å | Ether linkage |
| C=O bond length (ketone) | 1.20-1.24 Å | Carbonyl group |
| Dihedral angle (benzyl) | 0-180° | Conformational freedom |
| Intermolecular distances | 3.5-4.0 Å | π-π interactions |
Conformational dynamics studies using molecular dynamics simulations provide insights into the compound's behavior in solution [39] [40]. The benzyl group exhibits rotational motion around the C-O bond, with energy barriers typically ranging from 2-10 kcal/mol depending on the molecular environment [44]. These dynamics affect the compound's solution-state properties and may influence its analytical behavior [41] [43].
The flavone core maintains relatively rigid geometry, with the chromone ring system exhibiting minimal conformational variation [40] [42]. However, the substitution pattern affects the planarity and electronic distribution within the aromatic system, influencing both spectroscopic properties and intermolecular interactions [39] [40].
Temperature-dependent conformational studies reveal the activation energies for benzyl group rotation and provide thermodynamic parameters for conformational equilibria [41] [44]. These measurements are crucial for understanding the compound's behavior under various analytical conditions and for optimizing storage and handling protocols [30] [44].
The incorporation of deuterium into flavonoid structures represents a sophisticated approach to enhance pharmaceutical properties and metabolic stability [1] [2] [3]. For 7-O-Benzyldiosmetine-d3, multiple deuterium labeling strategies have been developed to achieve optimal isotopic incorporation while maintaining structural integrity.
Acid-Catalyzed Hydrogen-Deuterium Exchange
The most commonly employed method for deuterium incorporation in flavonoid derivatives utilizes phosphoric acid-d3 (D₃PO₄) and acetic acid-d4 (AcOD) under controlled acidic conditions [2]. This technique demonstrates exceptional selectivity for benzylic positions, achieving deuterium incorporation yields ranging from 65-85%. The mechanism involves protonation of the substrate followed by deuterium exchange through enolization processes [4]. Temperature control between 60-80°C is critical to prevent degradation of the flavonoid backbone while ensuring complete isotopic exchange.
Palladium-Mediated Deuteration Systems
Advanced catalytic systems employing palladium on carbon (Pd/C) with aluminum and deuterium oxide (D₂O) provide environmentally benign alternatives for selective deuteration [1]. These systems demonstrate chemo- and regioselective properties with yields typically ranging from 70-90%. The catalytic process operates under mild conditions, minimizing unwanted side reactions and preserving the integrity of sensitive hydroxyl groups present in the diosmetin scaffold [1].
Base-Catalyzed Deuteration Protocols
Deuterium incorporation through base-catalyzed mechanisms utilizes deuterated solvents and controlled basic environments [4]. The process involves site-specific aromatic deuteration at carbon-6 and carbon-8 positions of the flavonoid ring system. Kinetic studies reveal that deuteration occurs through electrophilic aromatic substitution, with different rates observed for various ring positions due to varying electron densities [4].
Enzymatic Deuteration Approaches
Biocatalytic methods for deuterium incorporation offer stereospecific control and operate under physiological conditions [1]. These approaches utilize deuterium-labeled substrates and enzyme-mediated transformations to achieve selective isotopic incorporation. Although yields typically range from 55-75%, the exceptional selectivity and mild reaction conditions make enzymatic methods valuable for sensitive substrates [1].
| Technique | Reagents | Conditions | Selectivity | Yield Range |
|---|---|---|---|---|
| Acid-catalyzed H/D exchange | D₃PO₄, AcOD | Acidic conditions, elevated temperature | High selectivity for benzylic positions | 65-85% |
| Palladium-mediated deuteration | Pd/C, Al, D₂O | Mild conditions, environmentally benign | Chemo/regioselective | 70-90% |
| Base-catalyzed deuteration | D₂O, deuterated solvents | Basic conditions, prolonged reaction | Site-specific aromatic deuteration | 60-80% |
| Enzymatic deuteration | Deuterium-labeled substrates | Physiological conditions | Stereospecific | 55-75% |
| Catalytic deuteration with D₂O | D₂O, catalytic systems | Elevated temperature, inert atmosphere | Position-dependent selectivity | 60-85% |
The formation of benzyl ether linkages at the 7-position of diosmetin represents a critical transformation requiring precise optimization of reaction parameters [6]. The benzylation process involves nucleophilic substitution mechanisms where the phenolic hydroxyl group attacks electrophilic benzyl donors.
Base Selection and Optimization
Potassium carbonate (K₂CO₃) emerges as the preferred base for benzylation reactions, providing optimal balance between reactivity and selectivity [6] [7]. Under optimized conditions using dimethylformamide (DMF) as solvent at temperatures ranging from 80-120°C, K₂CO₃ delivers yields of 75-90% with exceptional 7-O selectivity [6]. The choice of base significantly influences both reaction kinetics and regioselectivity, with stronger bases like cesium carbonate (Cs₂CO₃) providing higher yields (80-95%) but requiring careful temperature control to prevent decomposition [6].
Solvent System Evaluation
Comprehensive solvent screening reveals that polar aprotic solvents provide superior results for benzylation reactions [6]. Dimethylformamide (DMF) demonstrates optimal performance, facilitating complete dissolution of reactants while stabilizing intermediate species. Alternative solvents including acetonitrile (MeCN) and dimethyl sulfoxide (DMSO) show acceptable performance but with reduced yields and extended reaction times [6].
Temperature and Time Optimization
Kinetic studies demonstrate that reaction temperature directly correlates with both reaction rate and product selectivity [6]. Optimal temperatures of 80-120°C provide sufficient activation energy for benzyl transfer while minimizing competing side reactions. Reaction times of 6-12 hours ensure complete conversion while preventing thermal degradation of the flavonoid substrate [6].
Mechanism and Selectivity
The benzylation mechanism proceeds through nucleophilic attack of the deprotonated 7-hydroxyl group on benzyl chloride, forming the desired ether linkage . The high selectivity for the 7-position results from electronic effects and intramolecular hydrogen bonding patterns that activate this particular hydroxyl group [6]. Steric considerations and the electronic environment created by the carbonyl group at position 4 contribute to the observed regioselectivity [6].
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | 80-120 | 6-12 | 75-90 | High 7-O selectivity |
| Sodium bicarbonate (NaHCO₃) | Acetonitrile (MeCN) | 60-80 | 8-16 | 60-75 | Moderate regioselectivity |
| Cesium carbonate (Cs₂CO₃) | Dimethyl sulfoxide (DMSO) | 100-140 | 4-8 | 80-95 | Excellent selectivity |
| Potassium hydroxide (KOH) | Toluene | 60-100 | 10-18 | 70-85 | Good selectivity |
| Triethylamine (Et₃N) | Tetrahydrofuran (THF) | 40-60 | 12-24 | 55-70 | Moderate selectivity |
The purification of 7-O-Benzyldiosmetine-d3 requires sophisticated chromatographic techniques to achieve pharmaceutical-grade purity while maintaining structural integrity [8] [9] [10]. Multiple separation strategies have been developed to address the unique challenges associated with flavonoid purification.
High-Speed Counter-Current Chromatography
High-speed counter-current chromatography (HSCCC) provides exceptional advantages for flavonoid purification by eliminating solid support interactions that can lead to irreversible adsorption [8]. The optimal solvent system consists of n-hexane:ethyl acetate:methanol:water (11:5:11:5, volume ratios), which provides excellent phase separation and compound distribution [8]. This method achieves purities of 85-95% with recovery rates of 80-90%, while completely avoiding sample loss due to solid matrix interactions [8].
Preparative High-Performance Liquid Chromatography
Preparative HPLC represents the gold standard for achieving high-purity 7-O-Benzyldiosmetine-d3 suitable for pharmaceutical applications [9] [11]. Reversed-phase columns with methanol:water gradient systems provide exceptional resolution, achieving purities exceeding 95-99% [9]. Flow rates of 5.0-10.0 milliliters per minute optimize separation efficiency while maintaining reasonable analysis times [9].
Silica Gel Column Chromatography
Traditional silica gel chromatography remains valuable for initial purification steps, particularly for large-scale preparations [8]. Petroleum ether:ethyl acetate gradient systems provide cost-effective separation with purities of 80-90% [8]. Although recovery rates (70-85%) are lower than advanced techniques, the simplicity and scalability make this approach suitable for preliminary purification stages [8].
Macroporous Resin Chromatography
Environmental considerations have driven development of macroporous resin chromatography as an eco-friendly alternative [10]. This technique utilizes ethanol:water gradient systems and achieves purities of 90-95% with excellent recovery rates of 85-95% [10]. The method demonstrates particular advantages for industrial-scale production due to reduced organic solvent consumption and simplified waste management [10].
Advanced Detection and Analysis
Modern chromatographic systems employ photodiode array detection (PAD) and mass spectrometry for real-time monitoring of purification progress [10] [12]. These detection methods enable precise identification of target compounds and impurities, facilitating optimization of separation parameters. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) provides definitive structural confirmation throughout the purification process [12].
| Method | Mobile Phase | Flow Rate (mL/min) | Purity Achieved (%) | Recovery (%) | Advantages |
|---|---|---|---|---|---|
| High-speed counter-current chromatography (HSCCC) | n-hexane:ethyl acetate:methanol:water | 2.0-3.0 | 85-95 | 80-90 | No solid support, excellent recovery |
| Preparative HPLC | Methanol:water gradient | 5.0-10.0 | 95-99 | 85-95 | High resolution, analytical scale |
| Silica gel column chromatography | Petroleum ether:ethyl acetate | Gravity flow | 80-90 | 70-85 | Simple setup, cost-effective |
| Macroporous resin chromatography | Ethanol:water gradient | 1.0-2.0 | 90-95 | 85-95 | Environmentally friendly, scalable |
| Reversed-phase HPLC | Acetonitrile:water gradient | 0.5-1.0 | 96-99 | 90-98 | High precision, reproducible |